molecular formula C9H3Cl2NO3 B14415992 5,8-Quinolinedione, 6,7-dichloro-, 1-oxide CAS No. 84289-01-0

5,8-Quinolinedione, 6,7-dichloro-, 1-oxide

Cat. No.: B14415992
CAS No.: 84289-01-0
M. Wt: 244.03 g/mol
InChI Key: YTBFFBZWASJMPJ-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is a chemical compound known for its unique structure and properties It belongs to the class of quinolinediones, which are characterized by a quinoline ring system with two ketone groups The presence of chlorine atoms at the 6 and 7 positions and an oxide group at the 1 position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-quinolinedione, 6,7-dichloro-, 1-oxide typically involves the oxidation of 6,7-dichloroquinoline-5,8-dione. One common method includes the use of sodium chlorate in hydrochloric acid as the oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6,7-dichloro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: Chlorine atoms at the 6 and 7 positions can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Sodium chlorate in hydrochloric acid.

    Reduction: Common reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted quinolinediones depending on the substituent used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is unique due to the presence of both chlorine atoms and an oxide group, which confer distinct chemical properties and reactivity

Properties

84289-01-0

Molecular Formula

C9H3Cl2NO3

Molecular Weight

244.03 g/mol

IUPAC Name

6,7-dichloro-1-oxidoquinolin-1-ium-5,8-dione

InChI

InChI=1S/C9H3Cl2NO3/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12(7)15/h1-3H

InChI Key

YTBFFBZWASJMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)[N+](=C1)[O-]

Origin of Product

United States

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